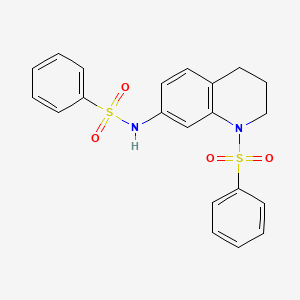
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other carbon atoms. They are widely used in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles in reactions with electrophiles . The specific reactions that this compound might undergo would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted based on the compound’s structure and functional groups, but accurate determination usually requires experimental data .Applications De Recherche Scientifique
Organo-Catalyst for Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles
This compound has been used as an effective organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . The process involves solvent-free cyclo-condensation of structurally diverse organic aldehydes, benzil, and ammonium nitriles . This method is environmentally friendly, high-yielding, cost-effective, and tolerates a variety of functional groups .
Development of Pharmaceutical Activities
Triaryl imidazole derivatives, which can be synthesized using this compound, have many pharmaceutical activities . These include anti-allergic, anti-inflammatory, anti-tumor, anti-bacterial, anti-viral, and potent α-glucosidase inhibitor properties .
Alternative to Hazardous Lewis Acid-Catalyzed Methods
The use of this compound as a catalyst provides a safer and more economical alternative to hazardous Lewis acid-catalyzed methods . It offers a simple experimental procedure, a short reaction time, a simple work-up, and excellent yields .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Sulfonamides, for example, can cause allergic reactions in some individuals . Without specific data, it’s not possible to provide a detailed safety profile for this compound.
Orientations Futures
Mécanisme D'action
Target of Action
It is known that benzenesulfonamide derivatives can interact with various biological targets, including carbonic anhydrases .
Mode of Action
The compound acts as an effective organo-catalyst in the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . It facilitates the solvent-free cyclo-condensation of structurally diverse organic aldehydes, benzil, and ammonium nitriles .
Biochemical Pathways
Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix, which plays a role in tumor hypoxia and cell proliferation .
Result of Action
The compound’s action results in the high-yielding synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been used as a catalyst in solvent-free conditions, indicating its stability and efficacy in such environments .
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c24-28(25,19-9-3-1-4-10-19)22-18-14-13-17-8-7-15-23(21(17)16-18)29(26,27)20-11-5-2-6-12-20/h1-6,9-14,16,22H,7-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXXREGASDINOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2799596.png)






![(Z)-ethyl 1-butyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2799608.png)
![7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2799610.png)

![4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2799612.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2799613.png)

![Ethyl 3-[({3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophen-2-yl}carbonyl)amino]benzoate](/img/structure/B2799618.png)